Lyso-dihydrosphingomyelin

Beschreibung

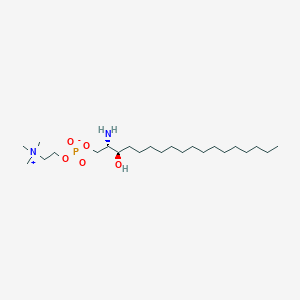

Sphinganine-1-phosphocholine has been reported in Trypanosoma brucei with data available.

Eigenschaften

Molekularformel |

C23H51N2O5P |

|---|---|

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1 |

InChI-Schlüssel |

GSEOJHIBPQRSNH-XZOQPEGZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Catabolism of Lyso-dihydrosphingomyelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (lyso-DHSM), a bioactive sphingolipid, is the N-deacylated analog of dihydrosphingomyelin (DHSM). While present at lower concentrations than its acylated counterpart, lyso-DHSM and its unsaturated form, lysosphingomyelin (also known as sphingosylphosphorylcholine), are emerging as critical signaling molecules in a variety of physiological and pathological processes. Their roles in cell proliferation, migration, inflammation, and as biomarkers for certain lysosomal storage diseases underscore the importance of understanding their metabolic pathways.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis and catabolism pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development in this area.

Core Metabolic Pathways

The metabolism of this compound is intricately linked to the broader sphingolipid metabolic network. Its synthesis and degradation are controlled by a series of enzymatic reactions that regulate the balance between various bioactive sphingolipid species.

Synthesis of this compound

The primary route for the synthesis of this compound involves the deacylation of dihydrosphingomyelin. This reaction is catalyzed by sphingomyelin deacylase .

-

Sphingomyelin Deacylase: This enzyme cleaves the N-acyl linkage of dihydrosphingomyelin, releasing a fatty acid and yielding this compound. Notably, sphingomyelin deacylase activity has been attributed to the β-subunit of acid ceramidase .[4][5][6] This dual functionality of acid ceramidase highlights a key regulatory node in sphingolipid metabolism, controlling the balance between ceramide and lysosphingolipid production. Increased activity of sphingomyelin deacylase can lead to an accumulation of lysosphingolipids and a corresponding deficiency in ceramides, a state observed in conditions like atopic dermatitis.[5][7]

An alternative, though less characterized, pathway may involve the direct phosphorylation of dihydrosphingosine (sphinganine) to sphinganine-1-phosphate, followed by the addition of a phosphocholine headgroup. However, the direct deacylation of dihydrosphingomyelin is considered the principal synthetic route.

Catabolism of this compound

The breakdown of this compound is crucial for terminating its signaling functions and maintaining cellular homeostasis. Two primary enzymatic pathways are involved in its catabolism.

-

Lysophospholipase D (Autotaxin): this compound can be hydrolyzed by lysophospholipase D (lyso-PLD), an enzyme also known as autotaxin (ATX).[3][8] ATX cleaves the phosphocholine headgroup, generating sphinganine-1-phosphate (dhS1P) , another potent signaling lipid.[3] This conversion is a critical step in the signaling cascade of lysosphingolipids.

-

Acid Sphingomyelinase: Evidence suggests that acid sphingomyelinase (aSMase), the enzyme responsible for hydrolyzing sphingomyelin to ceramide, can also act on lysosphingomyelin.[9] By analogy, it is plausible that aSMase also catabolizes this compound, cleaving the phosphocholine headgroup to yield dihydrosphingosine (sphinganine). This pathway represents a direct route for the removal of lyso-DHSM and the regeneration of the sphingoid base precursor.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and molecules involved in this compound metabolism.

| Parameter | Value | Organism/System | Reference |

| Sphingomyelin Deacylase Activity | |||

| - in Atopic Dermatitis (lesional stratum corneum) | > 5-fold increase vs. healthy control | Human | [5] |

| - in Atopic Dermatitis (non-lesional stratum corneum) | > 3-fold increase vs. healthy control | Human | [5] |

| Lyso-sphingomyelin (SPC) Concentration | |||

| - in healthy human plasma | ~50 nM | Human | [1] |

| - in healthy human serum | ~130 nM | Human | [1] |

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for Sphingolipid Analysis

This protocol describes a common method for extracting total lipids, including this compound, from cultured cells for subsequent analysis by LC-MS/MS.[10]

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Methanol

-

Chloroform (LC-MS grade)

-

Deionized water

-

Internal standards (e.g., deuterated sphingolipid analogs)

-

Cell scraper

-

Centrifuge (capable of 4°C and >3000 x g)

-

Nitrogen evaporator

Procedure:

-

Place the cell culture plate on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a known amount of internal standard mixture dissolved in ice-cold methanol to each well.

-

Scrape the cells and transfer the cell suspension to a glass tube.

-

Add chloroform and vortex vigorously to create a single-phase mixture (methanol:chloroform ratio should be approximately 2:1).

-

Incubate at 48°C for at least 1 hour to ensure efficient extraction.

-

Add chloroform and deionized water to induce phase separation (final ratio of chloroform:methanol:water of approximately 2:1:0.8).

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: In Vitro Assay for Sphingomyelin Deacylase Activity

This protocol is adapted from methods used to measure sphingomyelin deacylase activity in skin samples.[7]

Materials:

-

Fluorescently labeled or radiolabeled dihydrosphingomyelin substrate

-

Tissue or cell lysate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Stop solution (e.g., chloroform:methanol 2:1, v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter or fluorescence scanner

Procedure:

-

Prepare the substrate by dissolving it in an appropriate solvent and incorporating it into detergent micelles or liposomes.

-

Incubate the tissue or cell lysate with the substrate in the assay buffer at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids into the organic phase.

-

Separate the product (labeled fatty acid) from the unreacted substrate by TLC.

-

Quantify the amount of product formed by scintillation counting or fluorescence scanning.

-

Calculate the enzyme activity based on the amount of product generated per unit of time and protein concentration.

Protocol 3: In Vitro Assay for Acid Sphingomyelinase Activity using a Fluorogenic Substrate

This protocol outlines a common method for measuring acid sphingomyelinase activity.[11][12]

Materials:

-

Fluorogenic sphingomyelin substrate (e.g., N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-sphingosylphosphorylcholine)

-

Cell or tissue homogenates

-

Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

-

Stop solution

-

Fluorometer

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Incubate a known amount of protein from the homogenate with the fluorogenic substrate in the assay buffer at 37°C.

-

After a defined incubation time, stop the reaction.

-

Measure the fluorescence of the released product using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate the enzyme activity based on a standard curve generated with a known amount of the fluorescent product.

Mandatory Visualizations

Diagram 1: this compound Synthesis Pathway

Caption: Synthesis of this compound via deacylation of dihydrosphingomyelin.

Diagram 2: this compound Catabolism Pathways

Caption: Catabolic pathways of this compound.

Diagram 3: Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound from biological samples.

Conclusion and Future Directions

The synthesis and catabolism of this compound are tightly regulated processes with significant implications for cellular signaling and disease. The identification of sphingomyelin deacylase (as the β-subunit of acid ceramidase) as the key synthetic enzyme and lysophospholipase D (autotaxin) and acid sphingomyelinase as the primary catabolic enzymes provides a framework for understanding the regulation of lyso-DHSM levels.

Future research should focus on several key areas:

-

Elucidating the specific regulatory mechanisms that control the activity of these enzymes to modulate lyso-DHSM production and degradation.

-

Developing more specific inhibitors and activators for these enzymes to enable precise pharmacological manipulation of lyso-DHSM levels for therapeutic purposes.

-

Expanding the quantitative analysis of lyso-DHSM and related metabolites across a wider range of biological systems and disease models to better understand their physiological and pathological roles.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this compound metabolism and its potential as a therapeutic target.

References

- 1. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingomyelin Deacylase, the Enzyme Involved in the Pathogenesis of Atopic Dermatitis, Is Identical to the β-Subunit of Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cutting Edge of the Pathogenesis of Atopic Dermatitis: Sphingomyelin Deacylase, the Enzyme Involved in Its Ceramide Deficiency, Plays a Pivotal Role [mdpi.com]

- 6. Sphingomyelin Deacylase, the Enzyme Involved in the Pathogenesis of Atopic Dermatitis, Is Identical to the β-Subunit of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-expression of sphingomyelin deacylase is an important determinant of ceramide deficiency leading to barrier disruption in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 12. High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Lyso-dihydrosphingomyelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lyso-dihydrosphingomyelin (lyso-DHSM) is a deacylated derivative of dihydrosphingomyelin (DHSM), a saturated sphingolipid found in cellular membranes. While the biological functions of its unsaturated counterpart, lysosphingomyelin (lyso-SM), have been more extensively studied, the specific roles of lyso-DHSM are less characterized and are often inferred from the activities of related sphingolipids. This technical guide provides a comprehensive overview of the known and potential biological functions of lyso-DHSM in cells, with a focus on its metabolism, its impact on membrane biology, and its putative signaling roles. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a member of the lysosphingolipid family, characterized by a sphingoid base backbone, a phosphate group, and a choline head group, but lacking the N-acyl chain present in its parent molecule, dihydrosphingomyelin. DHSM, a minor component of mammalian cell membranes, is particularly enriched in certain tissues like the brain and the lens.[1] The presence of a saturated sphingoid backbone in DHSM and, consequently, in lyso-DHSM, influences its biophysical properties and interactions within the cell membrane.[1]

Metabolism of this compound

The cellular concentration of lyso-DHSM is tightly regulated by the coordinated action of synthetic and catabolic enzymes.

2.1. Synthesis:

Lyso-DHSM is primarily generated through the deacylation of dihydrosphingomyelin. This reaction is catalyzed by a sphingomyelin deacylase. While the specific enzyme responsible for DHSM deacylation is not fully characterized, it is plausible that enzymes with broader specificity for sphingomyelin deacylation are involved.

2.2. Catabolism:

The catabolism of lyso-DHSM likely follows pathways similar to other lysosphingolipids, involving enzymatic degradation to simpler components that can be recycled or excreted.

References

The Role of Lyso-dihydrosphingomyelin in Sphingolipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Lyso-dihydrosphingomyelin (Lyso-DHSM), a deacylated derivative of dihydrosphingomyelin, and its position within the complex network of sphingolipid metabolism. We will delve into its biochemical pathways, present available quantitative data, outline experimental methodologies for its study, and visualize its metabolic context through detailed diagrams.

Introduction to Sphingolipids and this compound

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine or sphinganine (dihydrosphingosine).[1][2] They are not only critical structural components of eukaryotic cell membranes but also serve as bioactive molecules in a vast array of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1][3][4]

The sphingolipid metabolic network is a highly interconnected series of enzymatic reactions responsible for the synthesis and breakdown of various sphingolipid species. Key players in this network include ceramide, sphingomyelin (SM), and their precursor and derivative molecules. Dihydrosphingolipids, which contain a saturated sphinganine backbone, are key intermediates in the de novo synthesis pathway.[1]

This compound (Lyso-DHSM) , also known as sphingosylphosphorylcholine, is the N-deacylated form of dihydrosphingomyelin (DHSM). While DHSM itself is often a minor component in many mammalian tissues, it can be found in significant quantities in specific locations like the human eye lens, bovine brain, and milk.[5] The removal of the fatty acid chain from DHSM yields Lyso-DHSM, a molecule with potentially distinct biological activities, analogous to how lysosphingomyelin (the unsaturated counterpart) functions as a potent signaling molecule.[5]

Metabolic Pathways of this compound

Lyso-DHSM is situated at a crossroads of the sphingolipid metabolic pathway, linking the metabolism of dihydrosphingolipids with lysosphingolipid signaling.

Biosynthesis and Catabolism

The primary route to Lyso-DHSM formation is through the deacylation of dihydrosphingomyelin (DHSM). Conversely, Lyso-DHSM can be metabolized through re-acylation to reform DHSM or degradation by sphingomyelinases.

-

De Novo Synthesis of Precursors: The pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-keto-dihydrosphingosine.[6] This is subsequently reduced to dihydrosphingosine (sphinganine).

-

Dihydroceramide Formation: (Dihydro)ceramide synthases (CerS) acylate dihydrosphingosine to form dihydroceramide (DHCer).[6]

-

Dihydrosphingomyelin (DHSM) Synthesis: Sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, producing DHSM.[6][7]

-

Formation of Lyso-DHSM: While the specific enzyme is not definitively characterized, an acid ceramidase (AC) or a similar hydrolase is proposed to catalyze the deacylation of DHSM to yield Lyso-DHSM.

-

Catabolism of Lyso-DHSM: Lyso-DHSM can be a substrate for sphingomyelinases (SMases) , such as acid sphingomyelinase (ASMase), which would cleave the phosphocholine headgroup to produce dihydrosphingosine.[5][8] Alternatively, it could be re-acylated by a ceramide synthase to regenerate DHSM.

The diagram below illustrates the central metabolic pathways involving Lyso-DHSM.

Quantitative Data on Dihydrosphingolipids

Direct quantitative data for Lyso-DHSM is sparse in the literature. However, data for its precursor, dihydrosphingomyelin (DHSM), and related sphingolipids provide context for its potential abundance and distribution.

| Lipid Species | Sample Type | Concentration / Abundance | Reference |

| Dihydrosphingomyelin (DHSM) | Human Eye Lens | Constitutes 76.9% of total sphingolipids (DHSM + SM) | [9] |

| Palmitic DHSM (16:0) | Human Eye Lens | 57.8% of total DHSM species | [9] |

| Tetracosenoic DHSM (24:1) | Human Eye Lens | 23.3% of total DHSM species | [9] |

| Sphingomyelin (SM) | Mouse Brain | 55.60 ± 0.43 pmol/μg protein | [10][11] |

| Sphingomyelin (SM) | Mouse Kidney | 43.75 ± 0.21 pmol/μg protein | [10][11] |

| Sphingomyelin (SM) | Mouse Liver | 22.26 ± 0.14 pmol/μg protein | [10][11] |

| Sphingomyelin (SM) | Mouse Plasma | 407.40 ± 0.31 μM | [10][11] |

| Lyso-sphingomyelin (Lyso-SM) | Dried Blood Spots (Niemann-Pick B Patients) | ~5-fold elevation compared to normal controls | [12][13] |

Experimental Protocols for Lyso-DHSM Analysis

The analysis of Lyso-DHSM requires sensitive and specific analytical techniques, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). Dihydrosphingomyelin is often used as an internal standard for sphingomyelin quantification, indicating that methods for its reliable detection are established.[10]

General Workflow for Sphingolipid Quantification

A typical workflow for the extraction and quantification of Lyso-DHSM from biological samples is outlined below.

Detailed Methodological Steps

-

Sample Homogenization: Tissues are homogenized in a suitable buffer to ensure efficient extraction.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d7-Lyso-DHSM) is added to the sample. This is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.

-

Lipid Extraction: A common method is the Bligh and Dyer extraction, using a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

Sample Concentration: The organic phase containing the lipids is dried under a stream of nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.

-

LC-MS/MS Analysis:

-

Chromatography: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically with a C18 reversed-phase column, to separate Lyso-DHSM from other lipid species.[14]

-

Mass Spectrometry: The separated lipids are ionized (e.g., by Electrospray Ionization - ESI) and analyzed by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where a specific precursor ion (the molecular ion of Lyso-DHSM) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.[15]

-

Biological Role and Clinical Significance

The precise biological functions of Lyso-DHSM are still under investigation. However, based on the activities of related molecules, several potential roles can be inferred.

Potential Signaling Roles

Lysosphingolipids, the class of molecules to which Lyso-DHSM belongs, are potent signaling molecules. For example, lysosphingomyelin (sphingosylphosphorylcholine) acts as a ligand for G protein-coupled receptors like OGR1 and has low-binding affinity for S1P receptors.[5] It is involved in processes such as intracellular calcium release, cell proliferation, and inflammation.[5] It is plausible that Lyso-DHSM may share some of these signaling properties, potentially acting as a modulator of specific cellular pathways. Its saturated sphingoid base might confer different receptor affinity or downstream effects compared to its unsaturated counterpart.

Membrane Properties and Disease

Dihydrosphingolipids have been shown to alter the physical properties of cell membranes. DHSM can function as a membrane organizer and impairs HIV-1 infection by increasing the rigidity of liquid-ordered membrane domains.[5] An accumulation of DHSM, resulting from the inhibition of ceramide desaturase, has been identified as a novel antiviral strategy against the West Nile Virus.[7] As the deacylated form, Lyso-DHSM could also influence membrane structure, although likely in a different manner due to its lysolipid nature.

Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, including lysosomal storage disorders like Niemann-Pick disease, which is caused by a deficiency in acid sphingomyelinase and leads to the accumulation of sphingomyelin.[5] In these patients, the deacylated form, lysosphingomyelin, is significantly elevated and serves as a useful biomarker.[12][13] While not yet established as a primary biomarker, altered levels of Lyso-DHSM could potentially reflect imbalances in the de novo sphingolipid synthesis pathway or in dihydro-sphingolipid catabolism.

The diagram below conceptualizes the potential relationships and effects of Lyso-DHSM.

Conclusion

This compound is an understudied yet potentially significant metabolite at the intersection of de novo sphingolipid synthesis and lysosphingolipid signaling. While its precursor, DHSM, plays defined roles in membrane structure and has been implicated in antiviral responses, the specific functions of Lyso-DHSM remain an area for active research. Advances in lipidomic technologies provide the necessary tools to quantify this molecule accurately and to begin elucidating its role in both normal physiology and disease. For researchers in sphingolipid biology and drug development, understanding the metabolic regulation and potential signaling functions of Lyso-DHSM could uncover new therapeutic targets and diagnostic biomarkers.

References

- 1. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the lysosome by sphingolipids: Potential role in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Sphingolipid metabolism and neutral sphingomyelinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography/mass-spectrometric characterization of sphingomyelin and dihydrosphingomyelin of human lens membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lyso-sphingomyelin is elevated in dried blood spots of Niemann-Pick B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolomics Reveals Dysregulated Sphingolipid and Amino Acid Metabolism Associated with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyso-dihydrosphingomyelin: A Core Component in Lysosomal Storage Disease Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation disrupts normal cellular function and leads to a wide range of clinical manifestations, often with significant neurological involvement. A key area of investigation in the pathology of many LSDs, particularly the sphingolipidoses, is the role of aberrant sphingolipid metabolism. Among the accumulating substrates, lyso-dihydrosphingomyelin, the deacylated form of dihydrosphingomyelin, is emerging as a potential biomarker and a key player in the pathogenic cascade of diseases such as Niemann-Pick disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role in LSD pathology, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.

The Biochemistry of this compound

This compound is a sphingolipid that lacks the fatty acid chain typically attached to the sphingoid base. Its structure consists of a sphingoid base (dihydrosphingosine), a phosphate group, and a choline head group. It is the saturated counterpart to the more commonly studied lysosphingomyelin.

The metabolism of dihydrosphingomyelin, the precursor to this compound, is a critical cellular process. Dihydrosphingomyelin is synthesized in the endoplasmic reticulum and is a minor component of cell membranes compared to sphingomyelin. Its catabolism primarily occurs in the lysosomes, where acid sphingomyelinase (ASM) hydrolyzes sphingomyelin and dihydrosphingomyelin to ceramide or dihydroceramide, respectively. A deficiency in ASM, as seen in Niemann-Pick disease types A and B, leads to the accumulation of sphingomyelin and, consequently, its deacylated form, lysosphingomyelin. While less studied, the accumulation of dihydrosphingomyelin and its deacylated form, this compound, is also implicated in the pathology of these diseases.

Quantitative Analysis of Lyso-sphingolipids in Lysosomal Storage Diseases

The quantification of accumulating sphingolipids is crucial for the diagnosis, prognosis, and monitoring of therapeutic interventions for LSDs. While specific quantitative data for this compound is still emerging, extensive data exists for its unsaturated counterpart, lysosphingomyelin (lyso-SPM), which serves as a valuable proxy for understanding the potential accumulation patterns of this compound.

Table 1: Lysosphingomyelin (lyso-SPM) Levels in Niemann-Pick Disease (NPD)

| Biological Matrix | Disease Type | Patient Cohort | Mean Concentration (Patient) | Mean Concentration (Control) | Fold Change | Reference |

| Dried Blood Spots (DBS) | NPD-B | 27 patients | 2464 ng/mL | 525 ng/mL | ~4.7 | [1] |

| Plasma | Acid Sphingomyelinase Deficiency (ASMD) | 14 patients | 897 nmol/L | 60 nmol/L | ~15 | [2] |

Table 2: Lysosphingomyelin-509 (lyso-SPM-509) Levels in Niemann-Pick Disease (NPD)

| Biological Matrix | Disease Type | Patient Cohort | Mean Concentration (Patient) | Mean Concentration (Control) | Fold Change | Reference |

| Plasma | Acid Sphingomyelinase Deficiency (ASMD) | 14 patients | 31,440 nmol/L | 1,088 nmol/L | ~29 | [2] |

Note: Lyso-SPM-509 is a carboxylated analog of lysosphingomyelin and is also considered a biomarker for Niemann-Pick disease.

Experimental Protocols

Accurate quantification of this compound and related lipids requires robust and sensitive analytical methods. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the extraction and analysis of these lipids from biological samples.

Protocol 1: Extraction of Lyso-sphingolipids from Plasma

Objective: To extract this compound and other sphingolipids from plasma for LC-MS/MS analysis.

Materials:

-

Plasma sample

-

Methanol (LC-MS grade)

-

Internal Standard (IS) solution (e.g., deuterated or 13C-labeled this compound) in methanol

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solution (e.g., mobile phase A)

Procedure:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of cold methanol containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using a Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

HILIC column (e.g., BEH Amide column)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Acetonitrile/Water (95:5) with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Water (50:50) with 0.1% formic acid

Procedure:

-

Chromatographic Separation:

-

Inject 5-10 µL of the reconstituted sample onto the HILIC column.

-

Use a gradient elution program to separate the analytes. A typical gradient might start at a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.

-

Column temperature: 40°C.

-

Flow rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Caption: Workflow for the extraction and LC-MS/MS quantification of this compound.

Pathophysiological Signaling Pathways

The accumulation of this compound and related sphingolipids in lysosomes is not merely an inert storage phenomenon. These lipids are bioactive molecules that can disrupt critical cellular signaling pathways, contributing to the multifaceted pathology of LSDs.

Disruption of Lysosomal Calcium Homeostasis

Lysosomes are crucial signaling hubs that regulate cellular processes through the release of calcium (Ca²⁺) into the cytosol. This release is mediated by lysosomal calcium channels, such as the Transient Receptor Potential Mucolipin (TRPML) channels and Two-Pore Channels (TPCs). The accumulation of sphingolipids, including sphingosine (a component of this compound), has been shown to impair the function of these channels. This impairment leads to a reduction in lysosomal calcium release, which has downstream consequences for various cellular functions, including autophagy.

References

The Emergence of a Minor Lipid: A Technical Guide to the Discovery and Initial Characterization of Lyso-dihydrosphingomyelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin, also known as sphinganylphosphorylcholine, represents a deacylated form of dihydrosphingomyelin. While not as abundant or extensively studied as its unsaturated counterpart, lysosphingomyelin, or its acylated precursor, dihydrosphingomyelin, this molecule holds significance in the intricate web of sphingolipid metabolism and signaling. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, drawing from foundational studies in sphingolipid chemistry and metabolism. Due to the absence of a singular, seminal "discovery" paper, its emergence is presented as a logical consequence of the broader scientific endeavor to elucidate the structure and function of sphingolipids.

Historical Context and Presumed Discovery

The discovery of the sphingolipid class dates back to the late 19th century with the work of Johann L.W. Thudichum.[1][2][3] However, the detailed characterization of individual sphingolipid species and their metabolic pathways occurred much later, primarily from the mid-20th century onwards.[4][5][6] The identification of this compound likely arose from two main avenues of research:

-

Metabolic Studies of Dihydrosphingomyelin: Early investigations into the catabolism of dihydrosphingomyelin revealed a stepwise degradation process. Studies involving radiolabeled dihydrosphingomyelin in the 1960s suggested that its breakdown proceeds through the sequential removal of the fatty acid (deacylation) to form this compound, followed by further degradation.[7]

-

Chemical Synthesis of Sphingolipid Analogs: The chemical synthesis of various sphingolipids and their derivatives for use as standards and in functional studies was a significant area of research. The preparation of sphingosylphosphorylcholine and its saturated counterpart would have been a logical step in understanding the structure-activity relationships of these molecules. A 1968 study detailed the enzymatic synthesis of sphingosylphosphorylcholine, providing a basis for the synthesis of related lyso-sphingolipids.[8][9]

While a specific first isolation from a biological source is not well-documented, the existence of D-erythro-lysodihydrosphingomyelin as a commercially available chemical reagent and its use as a synthetic precursor in later studies confirms its established characterization.

Physicochemical Properties

The initial characterization of any novel lipid involves the determination of its fundamental physicochemical properties. While specific early reports on this compound are scarce, its properties can be inferred from its structure and from studies on closely related sphingolipids.

| Property | Value | Source/Method |

| Molecular Formula | C23H51N2O5P | Mass Spectrometry |

| Molecular Weight | 466.64 g/mol | Mass Spectrometry |

| CAS Number | 21658-11-7 | Chemical Abstract Service |

| Topological Polar Surface Area | 104.84 Ų | Computational |

| Hydrogen Bond Donors | 2 | Computational |

| Hydrogen Bond Acceptors | 7 | Computational |

| logP | 5.79 | Computational |

Key Experimental Protocols

Detailed experimental protocols from the era of initial sphingolipid characterization provide a blueprint for the isolation, synthesis, and analysis of this compound.

Protocol 1: Enzymatic Deacylation of Dihydrosphingomyelin

This protocol is based on the general principles of enzymatic hydrolysis of sphingolipids.

Objective: To generate this compound from dihydrosphingomyelin.

Materials:

-

Dihydrosphingomyelin

-

Sphingolipid Ceramide N-deacylase (SCDase)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Organic solvents for extraction (e.g., Chloroform:Methanol mixture)

-

Thin Layer Chromatography (TLC) plates and developing solvents

Procedure:

-

Substrate Preparation: Dissolve a known quantity of dihydrosphingomyelin in an appropriate solvent and evaporate to dryness under nitrogen to form a thin film.

-

Reaction Mixture: Resuspend the dihydrosphingomyelin film in the buffer solution containing a detergent or BSA to aid in solubilization.

-

Enzymatic Reaction: Add SCDase to the reaction mixture. The optimal enzyme concentration and incubation time should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for SCDase activity (typically 37°C) for several hours.

-

Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Isolation: Collect the lower organic phase containing the lipids. Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

-

Analysis: Evaporate the organic solvent and redissolve the lipid extract in a small volume of chloroform:methanol. Spot the extract on a TLC plate alongside a dihydrosphingomyelin standard.

-

Chromatography: Develop the TLC plate in an appropriate solvent system to separate dihydrosphingomyelin from the more polar this compound.

-

Visualization: Visualize the lipid spots using a suitable stain (e.g., iodine vapor or primuline spray). The spot corresponding to this compound can be scraped for further analysis.

Protocol 2: Characterization by Mass Spectrometry

This protocol outlines the general steps for analyzing this compound using mass spectrometry, a cornerstone of lipidomics.[10]

Objective: To confirm the molecular weight and structure of this compound.

Materials:

-

Purified this compound sample

-

Mass spectrometer (e.g., Electrospray Ionization - Time of Flight, ESI-TOF)

-

Solvents for sample infusion (e.g., Methanol with formic acid)

Procedure:

-

Sample Preparation: Dissolve the purified this compound in the infusion solvent at a low concentration (e.g., 1-10 µM).

-

Mass Spectrometer Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode to detect the protonated molecule [M+H]+.

-

Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

-

Data Acquisition (MS1): Acquire the full scan mass spectrum. The protonated molecular ion of this compound should be observed at m/z 467.36.

-

Tandem Mass Spectrometry (MS/MS): Select the precursor ion (m/z 467.36) for fragmentation.

-

Data Analysis: Analyze the resulting fragment ions. Characteristic fragments for sphingosylphosphorylcholine derivatives include the phosphocholine headgroup (m/z 184.07) and fragments resulting from the loss of water from the sphingoid base.

Signaling Pathways and Biological Relevance

While the specific signaling roles of this compound are not as well-defined as those of lysosphingomyelin, its structural similarity suggests potential involvement in similar pathways. Lysosphingolipids are known to act as signaling molecules, influencing a variety of cellular processes.[11][12] Dihydrosphingolipids, once considered inert, are now recognized as biologically active molecules.[13][14]

References

- 1. currentsciencedaily.com [currentsciencedaily.com]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. Sphingolipid - Wikipedia [en.wikipedia.org]

- 4. A historical perspective of the glycosphingolipids and sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid biosynthesis in man and microbes - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00019K [pubs.rsc.org]

- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of labeled dihydrosphingomyelin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymic synthesis of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymic synthesis of sphingosylphosphorylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The complex life of simple sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]

- 13. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of Lyso-dihydrosphingomyelin in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-DHSM) is a deacylated form of dihydrosphingomyelin (DHSM), a saturated sphingolipid. While its unsaturated counterpart, lysosphingomyelin (sphingosylphosphorylcholine), has been more extensively studied, emerging interest in the broader sphingolipidome has brought attention to the potential biological significance of Lyso-DHSM. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of Lyso-DHSM in tissues, methodologies for its analysis, and its putative biological roles and signaling pathways.

Endogenous Presence and Distribution

Dihydrosphingomyelin, the precursor to Lyso-DHSM, is generally considered a minor lipid component in many mammalian tissues. However, notable exceptions exist where it is found in significant concentrations. The most striking example is the human eye lens membrane, where DHSM constitutes approximately half of all phospholipids[1][2]. Significant amounts have also been reported in bovine brain and milk[1]. The presence of the precursor in these tissues suggests the potential for the endogenous formation and presence of Lyso-DHSM.

While direct quantitative data for Lyso-DHSM across a range of tissues remains limited in the current scientific literature, its structural similarity to lysosphingomyelin, which is found in blood plasma, ascites, and various tissues, implies a potential for its co-existence[1]. Lysosphingolipids, in general, are known to accumulate in certain lysosomal storage disorders, such as Niemann-Pick disease, where elevations of lysosphingomyelin have been documented[3][4][5][6]. Further research is required to specifically quantify the endogenous levels of Lyso-DHSM in both healthy and diseased states.

Table 1: Qualitative and Inferred Presence of Dihydrosphingomyelin (Precursor to Lyso-DHSM) in Tissues

| Tissue/Fluid | Species | Relative Abundance of Dihydrosphingomyelin | Reference |

| Eye Lens Membrane | Human | High (approx. 50% of phospholipids) | [1][2] |

| Brain | Bovine | Significant | [1] |

| Milk | Bovine | Significant | [1] |

| Various Tissues | Mammalian | Minor component | [1] |

Experimental Protocols

The analysis of Lyso-DHSM requires robust methods for its extraction from complex biological matrices and sensitive quantification, typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues

Standard lipid extraction methods are effective for isolating sphingolipids, including Lyso-DHSM. The choice of method may depend on the specific tissue and the desired range of lipids to be analyzed.

a) Folch Method:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers.

-

The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

b) Bligh and Dyer Method:

-

Homogenize the tissue sample in a 1:2:0.8 (v/v/v) mixture of chloroform, methanol, and water.

-

Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 and induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the lipid extract under nitrogen and reconstitute for analysis.

Quantitative Analysis by LC-MS/MS

LC-MS/MS provides the high sensitivity and specificity required for the quantification of low-abundance lipids like Lyso-DHSM.

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for the separation of sphingolipids. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium formate is typically used to achieve optimal separation[7].

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of lysosphingolipids. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Lyso-DHSM and an appropriate internal standard are monitored[7][8].

-

Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response. A suitable internal standard would be a deuterated or 13C-labeled Lyso-DHSM. In the absence of a specific Lyso-DHSM standard, other related sphingolipid standards, such as deuterated lysosphingomyelin, may be considered, although this is less ideal[9][10].

Biological Functions and Signaling Pathways

Direct evidence for the specific biological functions and signaling pathways of Lyso-DHSM is currently scarce. However, insights can be drawn from its close structural analog, lysosphingomyelin (sphingosylphosphorylcholine), and the broader class of dihydrosphingolipids.

Lysosphingomyelin is a bioactive lipid that acts as both an intracellular and extracellular signaling molecule[1]. It is known to exert its effects through G protein-coupled receptors (GPCRs), including the ovarian cancer G protein-coupled receptor 1 (OGR1) and sphingosine-1-phosphate (S1P) receptors[1][11]. Activation of these receptors can lead to downstream signaling cascades involving the activation of mitogen-activated protein kinases (MAPKs) and intracellular calcium mobilization[1]. These pathways are involved in a wide range of cellular processes, including proliferation, migration, and inflammation[1].

Given the structural similarity, it is plausible that Lyso-DHSM may interact with some of the same receptors as lysosphingomyelin, potentially with different affinities or leading to distinct downstream effects. The saturation of the sphingoid base in Lyso-DHSM may influence its binding to receptors and its incorporation into cellular membranes, thereby modulating membrane properties and signaling events differently than its unsaturated counterpart.

Dihydrosphingolipids, as a class, have been implicated in cellular responses to stress, autophagy, and immune responses. Furthermore, the accumulation of dihydrosphingomyelin has been shown to have antiviral effects by rigidifying liquid-ordered membrane domains[1]. This suggests that Lyso-DHSM could also play a role in modulating membrane biophysics and host-pathogen interactions.

Visualizations

Signaling Pathways

Caption: Putative signaling pathway for Lyso-DHSM, extrapolated from known lysosphingomyelin signaling.

Experimental Workflow

Caption: General experimental workflow for the quantification of Lyso-DHSM in tissues.

Conclusion and Future Directions

This compound remains a relatively understudied component of the sphingolipidome. While its endogenous presence can be inferred from the distribution of its precursor, dihydrosphingomyelin, direct quantitative data in various tissues are urgently needed. The methodologies for its analysis are well-established within the broader field of lipidomics. The key knowledge gap lies in understanding its specific biological functions and signaling pathways. Future research should focus on:

-

Quantitative Profiling: Developing and applying targeted LC-MS/MS methods to accurately measure Lyso-DHSM concentrations in a wide range of healthy and diseased tissues.

-

Functional Studies: Investigating the specific biological effects of Lyso-DHSM on various cell types to elucidate its role in cellular processes.

-

Receptor Identification: Determining if Lyso-DHSM interacts with known or novel GPCRs to initiate signaling cascades.

-

Comparative Studies: Directly comparing the biological activities and signaling of Lyso-DHSM with its unsaturated counterpart, lysosphingomyelin, to understand the functional significance of the saturated sphingoid base.

A deeper understanding of the endogenous presence and biological role of Lyso-DHSM will provide a more complete picture of sphingolipid metabolism and its implications in health and disease, potentially uncovering new therapeutic targets for a variety of conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]

- 4. precisionbiospecimens.com [precisionbiospecimens.com]

- 5. Lyso-sphingomyelin is elevated in dried blood spots of Niemann-Pick B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]

- 11. LIPID MAPS [lipidmaps.org]

Enzymatic Regulation of Lyso-dihydrosphingomyelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic regulation of Lyso-dihydrosphingomyelin (Lyso-DHSM), a critical bioactive sphingolipid. This document details the metabolic pathways governing its synthesis and degradation, the key enzymes involved, their regulatory mechanisms, and relevant experimental protocols.

Introduction to this compound

This compound is the deacylated form of dihydrosphingomyelin (DHSM). While present in smaller quantities than its acylated counterpart, lyso-sphingolipids are increasingly recognized as potent signaling molecules involved in a variety of cellular processes. Understanding the enzymatic control of Lyso-DHSM levels is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting sphingolipid metabolism.

Metabolic Pathways of this compound

The cellular concentration of Lyso-DHSM is tightly controlled by the coordinated action of synthetic and degradative enzymes. The primary pathways involve the deacylation of DHSM to form Lyso-DHSM and its subsequent catabolism.

Synthesis of this compound

The synthesis of Lyso-DHSM occurs through the deacylation of dihydrosphingomyelin.

-

Dihydrosphingomyelin Synthesis: Dihydrosphingomyelin is synthesized from dihydroceramide by the action of sphingomyelin synthases (SMS). These enzymes transfer a phosphocholine headgroup from phosphatidylcholine to dihydroceramide, yielding dihydrosphingomyelin and diacylglycerol.

-

Deacylation to this compound: The key enzymatic step in the formation of Lyso-DHSM is the hydrolysis of the N-acyl linkage of dihydrosphingomyelin. This reaction is catalyzed by sphingomyelin deacylase .[1][2][3] Recent studies have identified that this sphingomyelin deacylase activity is an intrinsic function of the β-subunit of acid ceramidase (ASAH1) .[4][5] This enzyme is a lysosomal hydrolase that plays a central role in the sphingolipid salvage pathway.[6][7] While the activity has been extensively characterized for sphingomyelin and glucosylceramide, the structural similarity of the N-acyl linkage in dihydrosphingomyelin strongly suggests it is also a substrate.[4]

Degradation of this compound

The degradation of Lyso-DHSM can proceed through several enzymatic routes, primarily involving the removal of the phosphocholine headgroup or the dihydrosphingosine backbone.

-

Hydrolysis by Lysophospholipases: this compound can be hydrolyzed by lysophospholipases. Specifically, neutral sphingomyelinases (nSMase1 and nSMase2) have been shown to hydrolyze sphingosylphosphorylcholine (the unsaturated analog of Lyso-DHSM) and are likely to act on Lyso-DHSM as well.[8]

-

Action of Lysophospholipase D: Another potential degradation pathway involves the cleavage of the phosphocholine headgroup by a lysophospholipase D (lysoPLD), such as autotaxin. This would generate dihydrosphingosine-1-phosphate, another bioactive lipid. While the primary substrates for autotaxin are lysophosphatidylcholines, its activity on other lysophospholipids is an area of ongoing research.[9][10]

Key Enzymes and Their Regulation

The regulation of Lyso-DHSM levels is primarily dependent on the activity of the enzymes that synthesize and degrade it, with acid ceramidase (ASAH1) playing a pivotal role in its formation.

Acid Ceramidase (ASAH1)

-

Structure and Function: Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[11] It is synthesized as a precursor protein that undergoes N-linked glycosylation and autoproteolytic cleavage in the endoplasmic reticulum and Golgi apparatus to form a heterodimer of α and β subunits.[7][12] The β-subunit harbors the sphingomyelin deacylase activity responsible for Lyso-DHSM formation.[4]

-

Regulation of Expression and Activity:

-

Transcriptional Regulation: The expression of the ASAH1 gene is regulated by various signaling pathways. For instance, ACTH/cAMP signaling has been shown to stimulate ASAH1 transcription.[13][14]

-

Post-Translational Modifications: N-linked glycosylation is crucial for the proper folding, stability, and trafficking of acid ceramidase.[12][15] The autoproteolytic cleavage into the α and β subunits is essential for its catalytic activity.[16]

-

Subcellular Localization: While primarily a lysosomal enzyme, acid ceramidase has also been found in other cellular compartments, including the nucleus, suggesting diverse functional roles.[17] The acidic pH of the lysosome is optimal for its ceramide hydrolyzing activity.[7]

-

Neutral Sphingomyelinases (nSMases)

-

Function: nSMase1 and nSMase2 are key enzymes in the hydrolysis of sphingomyelin to ceramide at a neutral pH. They have also been shown to hydrolyze sphingosylphosphorylcholine, indicating a role in the degradation of Lyso-DHSM.[8]

-

Regulation: The activity of nSMases is regulated by various stimuli, including inflammatory cytokines and growth factors, and is dependent on divalent cations like Mg2+ or Mn2+.[18]

Quantitative Data

Quantitative data on the enzymatic regulation of this compound is still emerging. The following tables summarize the available data for relevant enzymes.

Table 1: Kinetic Parameters of Sphingomyelin Deacylase (Acid Ceramidase β-subunit)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Sphingomyelin | Purified rat skin | 110.5 | 14.1 | [19] |

Note: Direct kinetic data for dihydrosphingomyelin as a substrate for sphingomyelin deacylase is not yet available. The data for sphingomyelin serves as the closest available approximation.

Table 2: Plasma Levels of Sphingosylphosphorylcholine (SPC) in Human Health and Disease

| Condition | Plasma SPC Concentration | Reference |

| Healthy Controls | Variable, species-dependent | [9][10] |

| Metabolic Syndrome | Significantly increased | [9][10] |

Note: These values are for the unsaturated analog of Lyso-DHSM and are provided for context.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of Lyso-DHSM in biological samples.

1. Sample Preparation (Plasma):

- To 50 µL of plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled Lyso-DHSM).

- Add 250 µL of methanol to precipitate proteins.

- Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[20][21]

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

- Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.[20][22]

3. Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of lyso-sphingolipids.

- Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

- Precursor Ion: The protonated molecule [M+H]+ of Lyso-DHSM.

- Product Ion: A characteristic fragment ion, often corresponding to the phosphocholine headgroup or the dihydrosphingosine backbone.

- Quantification: The concentration of Lyso-DHSM in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.[20][23]

Assay for Sphingomyelin Deacylase Activity

This assay measures the activity of sphingomyelin deacylase by quantifying the release of a fluorescently labeled fatty acid from a synthetic substrate.

1. Substrate:

- A fluorescently labeled sphingomyelin analog, such as 16-(9-anthroyloxy)hexadecanoylsphingosylphosphorylcholine, is used as the substrate.[2]

2. Reaction Mixture:

- Prepare a reaction buffer containing a suitable buffer (e.g., acetate buffer, pH 4.5-5.0), the fluorescent substrate, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.

- Add the enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme).

3. Incubation:

- Incubate the reaction mixture at 37°C for a defined period.

4. Termination and Extraction:

- Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

- Extract the lipids, separating the released fluorescent fatty acid from the unreacted substrate.

5. Quantification:

- Separate the fluorescent fatty acid from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quantify the amount of the released fluorescent fatty acid using a fluorescence detector. The activity of the enzyme is expressed as the amount of product formed per unit time per amount of protein.[2]

Signaling Pathways and Logical Relationships

The enzymatic regulation of Lyso-DHSM is integrated into the broader network of sphingolipid signaling.

Dihydrosphingomyelin and this compound Metabolism

Caption: Metabolic pathway of dihydrosphingomyelin and this compound.

Experimental Workflow for Lyso-DHSM Quantification

Caption: Workflow for quantifying this compound by LC-MS/MS.

Regulation of Acid Ceramidase (ASAH1)

References

- 1. researchgate.net [researchgate.net]

- 2. High-expression of sphingomyelin deacylase is an important determinant of ceramide deficiency leading to barrier disruption in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sphingomyelin Deacylase, the Enzyme Involved in the Pathogenesis of Atopic Dermatitis, Is Identical to the β-Subunit of Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]

- 10. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]

- 11. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acid ceramidase (ASAH1) is a global regulator of steroidogenic capacity and adrenocortical gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. O-glycosylation of mucin-like domain retains the neutral ceramidase on the plasma membranes as a type II integral membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acid Ceramidase (ASAH1) Represses Steroidogenic Factor 1-Dependent Gene Transcription in H295R Human Adrenocortical Cells by Binding to the Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sphingosylphosphorylcholine (SPC), a Causative Factor of SPC-Induced Vascular Smooth Muscle Cells Contraction, Is Taken Up via Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sphingomyelin deacylase - Wikipedia [en.wikipedia.org]

- 22. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lyso-dihydrosphingomyelin by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (Lyso-dhSM), a saturated lysosphingolipid, is an important bioactive molecule involved in various cellular processes. Unlike its unsaturated counterpart, lysosphingomyelin, Lyso-dhSM has distinct roles in membrane structure and signaling.[1][2] Accurate quantification of Lyso-dhSM is crucial for understanding its physiological and pathological significance, particularly in the context of lysosomal storage disorders like Niemann-Pick disease and in viral infections.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathway

This compound is part of the sphingolipid metabolic pathway. Dihydrosphingolipids are precursors to the more common sphingolipids and their accumulation can have significant cellular effects. For instance, an increase in dihydrosphingomyelin can inhibit viral infections by altering membrane properties.[2] The pathway illustrates the synthesis of dihydrosphingomyelin from dihydroceramide, a reaction that can be influenced by the activity of ceramide desaturase.

Caption: Simplified sphingolipid metabolic pathway highlighting the synthesis of this compound.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from plasma samples.

Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d7)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Ammonium formate

-

Plasma samples

Sample Preparation: Protein Precipitation and Lipid Extraction

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 5 µL of the internal standard solution (e.g., 1 µg/mL this compound-d7 in methanol) to each plasma sample.

-

Protein Precipitation: Add 250 µL of ice-cold methanol to each tube.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for the quantification of this compound.

LC-MS/MS Conditions

The separation and detection of this compound are achieved using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions can be used for the quantification of this compound and its internal standard. The precursor ion for Lyso-dhSM corresponds to the [M+H]+ adduct. The product ion at m/z 184.1 is characteristic of the phosphocholine headgroup.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (d18:0) | 467.4 | 184.1 | 35 |

| This compound-d7 (d18:0) | 474.4 | 184.1 | 35 |

Quantitative Data

Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used. The table below shows representative quantitative data for this compound in human plasma from a healthy control group and a patient group with a hypothetical metabolic disorder.

| Sample Group | Number of Samples (n) | This compound Concentration (ng/mL) (Mean ± SD) | Range (ng/mL) |

| Healthy Controls | 20 | 5.2 ± 1.8 | 2.5 - 8.9 |

| Patient Group A | 15 | 25.8 ± 7.3 | 15.4 - 40.2 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high-quality data suitable for clinical research and drug development applications. This method can be a valuable tool for investigating the role of Lyso-dhSM in various physiological and pathological conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological Elevation of Cellular Dihydrosphingomyelin Provides a Novel Antiviral Strategy against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Lyso-dihydrosphingomyelin Extraction from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-dihydrosphingomyelin (lyso-DHSM) is a lysosphingolipid that, along with other related lipids, is gaining attention as a potential biomarker in various physiological and pathological processes. Accurate and reproducible quantification of lyso-DHSM in plasma is crucial for clinical and research applications. This document provides a detailed protocol for the efficient extraction of lyso-DHSM from human plasma, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocol is a single-phase extraction method chosen for its simplicity, high recovery, and use of less hazardous solvents compared to traditional biphasic extraction methods.

Experimental Workflow

The overall workflow for the extraction of this compound from plasma is depicted below. This process begins with plasma sample thawing and culminates in an extract ready for instrumental analysis.

Caption: Workflow for this compound Extraction from Plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a comparable single-step methanol extraction method for various sphingolipids, which is expected to have similar performance for lyso-DHSM.[1] Validation for the specific analyte is always recommended.

Table 1: Method Performance

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Intra- and Inter-batch Accuracy | 70-123% |

| Intra- and Inter-batch Precision (RSD) | < 12% |

| Matrix Effect | 91-121% |

| Recovery | 96-101% |

| Analyte Chemical Stability (Deviation) | < 19% |

| Carryover | < 16% |

Table 2: Comparison of Extraction Methods for Lysophospholipids

| Extraction Method | Relative Recovery of Lysolipids | Key Advantages | Key Disadvantages |

| Methanol (One-Phase) | Sufficient [2] | Simple, rapid, good for polar lipids. | May have lower recovery for nonpolar lipids. |

| 1-Butanol/Methanol (One-Phase) | High (>90%) [3] | High recovery for a broad range of lipids, no drying step. | --- |

| Folch (Chloroform/Methanol) | Variable [4] | Well-established, good for a broad range of lipids. | Use of hazardous chlorinated solvents, more laborious. |

| Matyash (MTBE/Methanol) | Effective for Sphingolipids | Safer alternative to chloroform. | Biphasic, more steps than one-phase methods. |

Experimental Protocol: Single-Phase Methanol Extraction

This protocol is adapted from a simple and rapid method for the extraction of a broad range of sphingolipids from plasma.[1][5]

Materials:

-

Human plasma (collected in EDTA- or citrate-containing tubes)

-

Methanol (LC-MS grade)

-

Internal Standard (IS): A suitable stable isotope-labeled this compound (e.g., lyso-DHSM-d7) or a structurally similar lysosphingolipid.

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator (optional)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Once thawed, vortex the plasma samples gently for 10 seconds to ensure homogeneity.

-

-

Protein Precipitation and Extraction:

-

Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add a known amount of the internal standard solution to the plasma sample. The concentration of the IS should be optimized based on the expected concentration of lyso-DHSM in the samples.

-

Add 200 µL of ice-cold methanol to the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins and facilitate extraction.

-

-

Incubation and Centrifugation:

-

Incubate the samples on ice or at 4°C for 20 minutes.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the extracted lipids without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.

-

-

Sample Concentration (Optional):

-

For samples with low expected concentrations of lyso-DHSM, the supernatant can be dried down under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a smaller volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS system (e.g., a mixture of methanol and water with appropriate additives).

-

-

Preparation for Analysis:

-

Transfer the final extract (either the supernatant from step 4 or the reconstituted extract from step 5) into an autosampler vial with an insert.

-

The sample is now ready for analysis by LC-MS/MS.

-

Signaling Pathway Context

This compound is part of the broader sphingolipid metabolic pathway. Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the central role of ceramide in sphingolipid metabolism, from which dihydrosphingomyelin and subsequently this compound are derived.

Caption: Simplified Sphingolipid Metabolic Pathway.

Conclusion

The provided protocol offers a simple, rapid, and efficient method for the extraction of this compound from plasma samples. The use of a single-phase methanol extraction minimizes sample handling and the use of hazardous solvents while providing high recovery and good reproducibility for a range of sphingolipids. This protocol is well-suited for high-throughput applications in both research and clinical settings. As with any analytical method, it is recommended to perform a validation study for the specific analyte of interest, this compound, in the intended matrix.

References

- 1. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Lyso-dihydrosphingomyelin as a Biomarker for Niemann-Pick Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction